molecular formula C11H12O B092050 1-[(1S,2R)-2-phenylcyclopropyl]ethanone CAS No. 17597-82-9

1-[(1S,2R)-2-phenylcyclopropyl]ethanone

Cat. No. B092050
CAS RN: 17597-82-9
M. Wt: 160.21 g/mol
InChI Key: LFKRVDCVJRDOBG-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1S,2R)-2-phenylcyclopropyl]ethanone, also known as PCE, is a cyclopropyl ketone compound. It is a psychoactive substance that has gained popularity in the research community due to its unique properties and potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of 1-[(1S,2R)-2-phenylcyclopropyl]ethanone is not yet fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These actions are thought to be responsible for the compound's psychoactive effects.

Biochemical And Physiological Effects

1-[(1S,2R)-2-phenylcyclopropyl]ethanone has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, and to modulate the activity of various neurotransmitter systems. It has also been found to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

One advantage of using 1-[(1S,2R)-2-phenylcyclopropyl]ethanone in lab experiments is its unique mechanism of action, which allows for the study of the structure and function of the brain. However, one limitation is that its psychoactive effects may make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 1-[(1S,2R)-2-phenylcyclopropyl]ethanone. One area of interest is the development of new antidepressant and anxiolytic medications based on the compound's structure. Another area of interest is the use of 1-[(1S,2R)-2-phenylcyclopropyl]ethanone as a tool for studying the structure and function of the brain. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.

Synthesis Methods

1-[(1S,2R)-2-phenylcyclopropyl]ethanone can be synthesized through a variety of methods, including the reaction of cyclopropylmagnesium bromide with benzophenone, the reaction of cyclopropylmagnesium bromide with acetophenone, and the reaction of cyclopropylmagnesium bromide with 2-bromobenzophenone. Each of these methods has its own advantages and disadvantages, and the choice of method will depend on the specific research goals.

Scientific Research Applications

1-[(1S,2R)-2-phenylcyclopropyl]ethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and analgesic effects, and may also have potential as a treatment for addiction and post-traumatic stress disorder. Research has also been conducted on the use of 1-[(1S,2R)-2-phenylcyclopropyl]ethanone as a tool for studying the structure and function of the brain.

properties

CAS RN

17597-82-9

Product Name

1-[(1S,2R)-2-phenylcyclopropyl]ethanone

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-[(1S,2R)-2-phenylcyclopropyl]ethanone

InChI

InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11+/m1/s1

InChI Key

LFKRVDCVJRDOBG-MNOVXSKESA-N

Isomeric SMILES

CC(=O)[C@H]1C[C@H]1C2=CC=CC=C2

SMILES

CC(=O)C1CC1C2=CC=CC=C2

Canonical SMILES

CC(=O)C1CC1C2=CC=CC=C2

synonyms

Ethanone, 1-[(1R,2S)-2-phenylcyclopropyl]-, rel- (9CI)

Origin of Product

United States

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